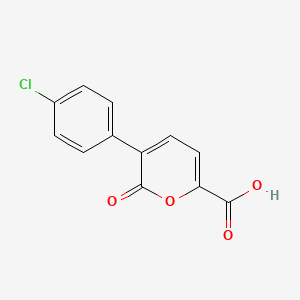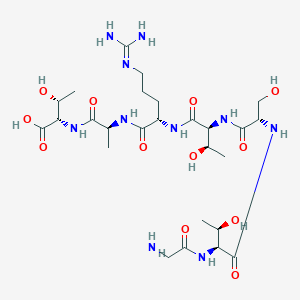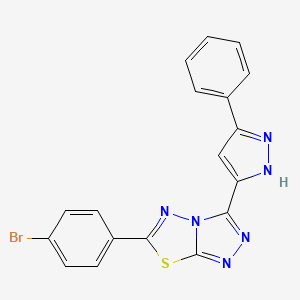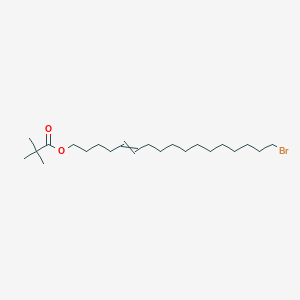
3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid is a heterocyclic compound that features a pyran ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)propionic acid
- 3-(4-Chlorophenyl)-2-oxo-2H-chromen-6-carboxylic acid
- 3-(4-Chlorophenyl)-2-oxo-2H-pyran-4-carboxylic acid
Uniqueness
3-(4-Chlorophenyl)-2-oxo-2H-pyran-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyran ring and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
920283-76-7 |
|---|---|
Molekularformel |
C12H7ClO4 |
Molekulargewicht |
250.63 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-6-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C12H7ClO4/c13-8-3-1-7(2-4-8)9-5-6-10(11(14)15)17-12(9)16/h1-6H,(H,14,15) |
InChI-Schlüssel |
ZDYUERXRJUAYSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(OC2=O)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-](/img/structure/B12620097.png)


![4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid](/img/structure/B12620126.png)

![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12620132.png)

![2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B12620145.png)
![(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one](/img/structure/B12620155.png)
![1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide](/img/structure/B12620157.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-](/img/structure/B12620162.png)
![2-[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12620175.png)
![4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620176.png)
